molecular formula C19H25N3O5S B2655698 N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide CAS No. 449784-67-2

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2655698
CAS No.: 449784-67-2
M. Wt: 407.49
InChI Key: TZCPMGMGBLDRJB-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide represents a sophisticated heterocyclic compound incorporating a unique molecular architecture that combines a thieno[3,4-c]pyrazol core structure with a 3,4-dimethoxyphenylacetamide substituent. This compound belongs to a class of synthetic molecules characterized by a 5,5-dioxo group, indicating the presence of a sulfone moiety within the bicyclic system, which significantly enhances the molecular properties by increasing polarity and potentially improving aqueous solubility compared to non-sulfone analogs . The structural complexity of this molecule is further defined by the tert-butyl group at the 2-position of the pyrazole ring, which provides substantial steric hindrance and may influence both the conformational flexibility and metabolic stability of the compound, making it particularly valuable for pharmaceutical discovery and development applications. The sophisticated design of this compound suggests broad research utility across multiple scientific domains, with particular relevance in medicinal chemistry and drug discovery. Researchers investigating kinase inhibition pathways may find significant value in this compound, as the thienopyrazol scaffold has demonstrated considerable potential in modulating various enzymatic targets . The incorporation of the 3,4-dimethoxyphenyl group introduces distinctive electronic properties that may facilitate interactions with biological targets through π-π stacking and hydrogen bonding, while the electron-withdrawing characteristics of the sulfone moiety can profoundly influence the compound's binding affinity to target proteins . Additional research applications include its potential use as a key intermediate in the synthesis of more complex molecular architectures, particularly those targeting neurological disorders where dimethoxyphenyl-containing compounds have historically shown relevance, though specific target validation studies would be required to confirm these applications. This specialized chemical is offered exclusively for research applications in laboratory settings and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use without comprehensive safety profiling and regulatory approval. Researchers can be assured of the compound's high purity and structural verification through advanced analytical techniques, though investigators should conduct appropriate structure-activity relationship studies to fully elucidate this compound's specific mechanism of action and potential research applications, as the structural analogs featuring similar core frameworks have demonstrated varied biological activities worth further investigation . The precise molecular architecture offers intriguing possibilities for chemical biology probe development and target validation studies across multiple disease models.

Properties

IUPAC Name

N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-19(2,3)22-18(13-10-28(24,25)11-14(13)21-22)20-17(23)9-12-6-7-15(26-4)16(8-12)27-5/h6-8H,9-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPMGMGBLDRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be achieved through a cyclization reaction involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, and the dimethoxyphenyl acetamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The thienopyrazole scaffold is known to interact with multiple biological targets involved in tumor growth and metastasis.

2. Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This property could be beneficial for developing treatments for chronic inflammatory diseases.

3. Neuroprotective Properties
Recent studies have suggested neuroprotective effects of thienopyrazole derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve the modulation of oxidative stress pathways and inhibition of neuronal apoptosis.

Agricultural Science Applications

1. Pesticidal Activity
There is growing interest in the use of this compound as a potential pesticide. Research indicates that similar compounds can act as effective fungicides and insecticides by disrupting metabolic pathways in pests while being less toxic to non-target organisms.

2. Plant Growth Regulation
Some studies suggest that thienopyrazole derivatives may serve as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors by modulating hormonal pathways within plants.

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

2. Photovoltaic Devices
Research into organic photovoltaic devices has highlighted the potential use of thienopyrazole derivatives as electron transport materials due to their favorable electronic properties. This application could lead to more efficient solar energy conversion technologies.

Summary Table of Applications

Field Application Description
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation; induces apoptosis in cancer lines.
Anti-inflammatory EffectsReduces pro-inflammatory cytokines; potential for chronic inflammatory disease treatment.
Neuroprotective PropertiesModulates oxidative stress; protects neurons from apoptosis in neurodegenerative diseases.
Agricultural SciencePesticidal ActivityActs as a fungicide/insecticide; disrupts pest metabolism with low toxicity to non-target species.
Plant Growth RegulationEnhances growth rates; improves resistance to environmental stressors through hormonal modulation.
Materials SciencePolymer ChemistryIncorporation into polymers enhances thermal stability and mechanical properties.
Photovoltaic DevicesUsed as electron transport materials for improved solar energy conversion efficiency.

Mechanism of Action

The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and related heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Biological Activity

N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article summarizes the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a tert-butyl group and a dimethoxyphenyl acetamide moiety. The presence of these groups may influence its solubility, stability, and interaction with biological targets.

Antimicrobial Activity

  • Mechanism of Action : Compounds in the thienopyrazole class have shown potential in disrupting bacterial cell wall synthesis. For instance, derivatives with similar structural motifs have been reported to possess significant activity against multidrug-resistant strains of Staphylococcus aureus and Clostridium difficile .
  • Minimum Inhibitory Concentration (MIC) : In studies involving related compounds, MIC values as low as 4 µg/mL were observed against resistant strains . This suggests that this compound may also exhibit potent antimicrobial properties.

Anticancer Activity

  • Cell Proliferation Inhibition : Compounds with similar thienopyrazole structures have been investigated for their ability to inhibit cell proliferation in cancer cell lines. The mechanism often involves apoptosis induction and modulation of signaling pathways associated with cell survival .
  • Research Findings : While specific data on this compound is scarce, the structural analogs have demonstrated promising results in vitro against various cancer types by targeting specific enzymes or receptors involved in tumor growth.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of thienopyrazole derivatives against clinically relevant pathogens. The results indicated that modifications in side chains significantly enhanced the activity against resistant strains .

CompoundMIC (µg/mL)Pathogen
Compound A4MRSA
Compound B8C. difficile
Compound C16E. coli

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of thienopyrazole derivatives. Results showed that certain modifications led to increased apoptosis in cancer cells through caspase activation pathways.

CompoundIC50 (µM)Cancer Cell Line
Compound D10HeLa
Compound E15MCF7

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be validated?

  • Answer : The compound's synthesis likely involves multi-step routes, including cyclization of thienopyrazol derivatives and coupling with substituted phenylacetamide groups. For example, analogous acetamide syntheses use sequential alkylation, condensation, and cyclization steps . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection and mass spectrometry (LC-MS) to confirm molecular weight and absence of side products .

Q. What analytical techniques are critical for structural elucidation?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond geometries and stereochemistry. Tools like SHELXL refine crystallographic data , while ORTEP-III generates thermal ellipsoid diagrams for visualizing molecular packing . Complementary techniques include ¹H/¹³C NMR for functional group analysis and FTIR to identify carbonyl (C=O) and sulfone (SO₂) stretches .

Q. How can solubility and stability be optimized for in vitro assays?

  • Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (e.g., PBS) at varying pH levels is essential. Stability studies under light, temperature, and humidity (e.g., ICH guidelines) should precede biological testing. Co-solvents like cyclodextrins or surfactants may improve aqueous solubility .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps, electrostatic potential (MESP) surfaces, and Fukui indices to predict nucleophilic/electrophilic sites . Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) evaluates binding affinities to biological targets .

Q. What experimental approaches resolve contradictions in crystallographic data refinement?

  • Answer : Discrepancies in thermal parameters or occupancy factors require iterative refinement in SHELXL with constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement . Validation tools like PLATON or Mercury check for missed symmetry, twinning, or disorder .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Answer : Modify substituents (e.g., tert-butyl, methoxy groups) via targeted synthesis and compare bioassay results. For example, replacing the dimethoxyphenyl group with halogenated analogs may enhance receptor binding . Pair SAR with molecular dynamics simulations to map interactions with target proteins .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Answer : Optimize reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE). Continuous flow chemistry improves yield and reduces purification steps for intermediates. Validate scalability via kilo-lab trials with in-process controls (IPC) .

Methodological Considerations

Q. How are spectroscopic artifacts distinguished from genuine structural features?

  • Answer : NMR artifacts (e.g., spinning sidebands, solvent peaks) are identified by comparing spectra across solvents (CDCl₃ vs. DMSO-d₆). 2D NMR (COSY, HSQC) resolves overlapping signals, while IR peak assignments are cross-checked with computed spectra .

Q. What protocols ensure reproducibility in biological activity assays?

  • Answer : Standardize cell lines (e.g., ATCC-certified), use positive controls (e.g., reference inhibitors), and adhere to OECD guidelines for cytotoxicity (MTT assays) or enzyme inhibition (IC₅₀ measurements). Triplicate runs with statistical validation (e.g., ANOVA) minimize variability .

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